(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid
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Description
This compound is an organic molecule with a fluorophenyl group, a dimethylamino group, and a propanoic acid group. The (2R) notation indicates that it is a chiral molecule, with the 2-position carbon being a stereocenter .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a fluorophenyl group with a dimethylamino group and a propanoic acid group. The exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would consist of a fluorophenyl ring, a dimethylamino group, and a propanoic acid group attached to a central carbon atom. The (2R) notation indicates that these groups are arranged in a specific three-dimensional configuration .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The fluorophenyl group, dimethylamino group, and propanoic acid group could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. The presence of a fluorophenyl group, a dimethylamino group, and a propanoic acid group would likely confer specific properties .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-fluorobenzene", "dimethylamine", "acrylonitrile", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(dimethylamino)phenylacetonitrile", "2-fluorobenzene is reacted with dimethylamine and acrylonitrile in the presence of sodium borohydride as a reducing agent to yield 2-(dimethylamino)phenylacetonitrile.", "Step 2: Hydrolysis of 2-(dimethylamino)phenylacetonitrile", "2-(dimethylamino)phenylacetonitrile is hydrolyzed with hydrochloric acid to yield (2R)-2-(dimethylamino)-3-phenylpropanoic acid.", "Step 3: Fluorination of (2R)-2-(dimethylamino)-3-phenylpropanoic acid", "(2R)-2-(dimethylamino)-3-phenylpropanoic acid is reacted with sodium fluoride in the presence of sulfuric acid to yield (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid.", "Step 4: Purification of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid", "The crude product is purified by extraction with ethyl acetate, followed by washing with sodium bicarbonate, sodium chloride, and water. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the final product." ] } | |
CAS No. |
2742623-92-1 |
Molecular Formula |
C11H14FNO2 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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